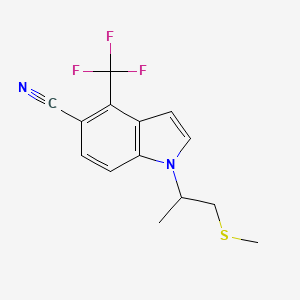
3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the biomedical sector. This compound is particularly esteemed for its antiviral properties and is used extensively in research related to DNA virus-induced ailments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine involves multiple steps, starting from 2’-deoxycytidine. The primary steps include the acetylation of the 3’ and 5’ hydroxyl groups and the benzoylation of the N4 amino group. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Yields 2’-deoxycytidine and acetic acid or benzoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
科学研究应用
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: In studies related to DNA replication and repair mechanisms.
Medicine: As an antiviral agent in the research of treatments for DNA virus-induced diseases.
Industry: In the production of antiviral drugs and diagnostic reagents
作用机制
The compound exerts its effects primarily by incorporating into viral DNA during replication, thereby inhibiting the activity of viral DNA polymerase. This leads to the termination of DNA chain elongation and ultimately, the inhibition of viral replication.
相似化合物的比较
Similar Compounds
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N4,O3’,O5’-Tribenzoyl-2’-deoxycytidine
Uniqueness
3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is unique due to its dual acetylation at the 3’ and 5’ positions, which enhances its stability and bioavailability compared to other similar compounds. This makes it particularly effective in antiviral research .
属性
分子式 |
C20H21N3O7 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-acetyloxy-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H21N3O7/c1-12(24)28-11-16-15(29-13(2)25)10-18(30-16)23-9-8-17(22-20(23)27)21-19(26)14-6-4-3-5-7-14/h3-9,15-16,18H,10-11H2,1-2H3,(H,21,22,26,27)/t15-,16+,18+/m0/s1 |
InChI 键 |
RZBZCUISIQLULR-LZLYRXPVSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)


![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)





![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
